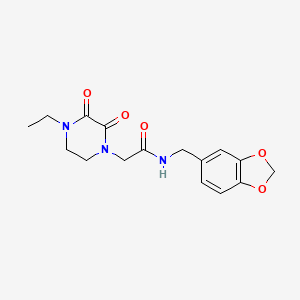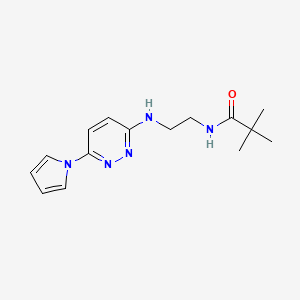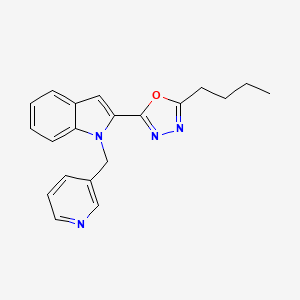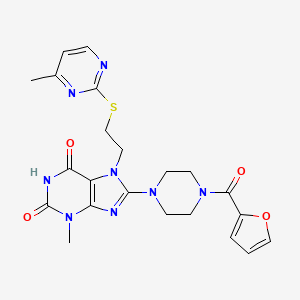
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide” is a complex organic compound. The exact description of this compound is not available in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well documented in the sources I found .
Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound has shown promise as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests potential therapeutic applications in breast cancer treatment .
Medicinal Chemistry and Drug Design
Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and binding affinity. Researchers explore this compound’s potential as a drug agent, leveraging the C-F bond’s stability. Further studies could lead to novel drug candidates .
Organic Synthesis and Pyrazole Derivatives
Pyrazoles and their derivatives play essential roles in various biological activities. This compound’s synthesis via a two-step reaction (pyrazoline formation followed by oxidative aromatization) contributes to the pool of pyrazole-based molecules. Researchers investigate its antimicrobial, anti-inflammatory, and cytotoxic properties .
Metabolic Profiling and Toxicology
Given the compound’s structural features, it’s crucial to explore its metabolic pathways. Researchers can assess its potential toxicity and interactions with metabolic enzymes. Understanding its metabolism aids in predicting safety profiles and potential adverse effects .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound may be classified under, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that many indole derivatives interact with their targets through a variety of mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that many indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication pathways .
Pharmacokinetics
It is known that the metabolism of new fentanyl analogs, which this compound may be classified under, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
It is known that many indole derivatives can have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13-3-4-15(11-14(13)2)18(22)21-12-19(9-10-19)16-5-7-17(20)8-6-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGSSYQJDIODKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756282.png)
![6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2756284.png)
![N-[2-[(1-methylcyclohexyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2756285.png)


![N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756289.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2756291.png)

![5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester](/img/structure/B2756294.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2756296.png)
![5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2756300.png)